molecular formula C12H22N2O3 B1383639 Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate CAS No. 2059988-96-2

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B1383639
CAS No.: 2059988-96-2
M. Wt: 242.31 g/mol
InChI Key: PDGGIINOHWHYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3. It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate is used as a building block in the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: This compound has applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. It can be used as a probe to investigate biological pathways and molecular interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases .

Industry: Industrially, this compound is used in the production of various chemical products. Its unique structure makes it valuable in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

  • Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
  • Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate has unique structural features that confer distinct chemical and biological properties. Its 7,7-dimethyl substitution provides steric hindrance, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-6-13-9(15)8-12(14,4)5/h6-8H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGGIINOHWHYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NCCN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 5
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 6
Tert-butyl 7,7-dimethyl-5-oxo-1,4-diazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.